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molecular formula C8H8ClNO2 B123057 4-Chloro-3,5-dimethylpicolinic Acid CAS No. 447461-22-5

4-Chloro-3,5-dimethylpicolinic Acid

Cat. No. B123057
M. Wt: 185.61 g/mol
InChI Key: CKGRDASRXROABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06437139B1

Procedure details

4-Chloro-2-Ethoxycarbonyl-3,5-Lutidine (1 eq.) was suspended in 10% sodium hydroxide aqueous solution (4 eq.), the mixture was stirred and heated to 80ℑ C. After 4 hours a homogeneoussolution was obtained. The solution was washed with toluene and then acidified to pH 2.5. The white precipitate was extracted with dichloromethane (3×5 volumes). The combined organic extracts were dried over sodium sulfate, filtered and the solvent was evaporated under vacuum. The 2-carboxy-4-chloro-3,5-lutidine product was obtained as an off white solid in 85% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([C:9]([O:11]CC)=[O:10])[C:3]=1[CH3:14].[OH-].[Na+]>>[C:9]([C:4]1[C:3]([CH3:14])=[C:2]([Cl:1])[C:7]([CH3:8])=[CH:6][N:5]=1)([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC=C1C)C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80ℑ C
CUSTOM
Type
CUSTOM
Details
After 4 hours a homogeneoussolution was obtained
Duration
4 h
WASH
Type
WASH
Details
The solution was washed with toluene
EXTRACTION
Type
EXTRACTION
Details
The white precipitate was extracted with dichloromethane (3×5 volumes)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=NC=C(C(=C1C)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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